molecular formula C24H17N3O3 B253052 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

Cat. No. B253052
M. Wt: 395.4 g/mol
InChI Key: MCWXGTWNXYGPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide, also known as ML297, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a selective activator of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.

Mechanism of Action

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide activates the GPR139 receptor, which is coupled to the Gαi/o family of G proteins. Activation of GPR139 leads to inhibition of cAMP production and activation of ERK1/2 signaling. The downstream effects of GPR139 activation are not fully understood, but it has been suggested that it may modulate neurotransmitter release and neuronal excitability.
Biochemical and physiological effects:
3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide activates GPR139 in a concentration-dependent manner, with an EC50 of approximately 0.6 μM. In vivo studies have shown that 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide can penetrate the blood-brain barrier and activate GPR139 in the brain. 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to increase wakefulness and reduce REM sleep in rats, suggesting that it may have potential as a wakefulness-promoting agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is that it is a highly selective activator of the GPR139 receptor, with no significant activity at other G protein-coupled receptors. This makes it a valuable tool for studying the physiological and pharmacological effects of GPR139 activation. One limitation of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is that it has relatively low potency compared to other G protein-coupled receptor agonists, which may limit its usefulness in some experimental settings.

Future Directions

There are a number of potential future directions for research on 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide. One area of interest is its potential as a therapeutic agent for psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its potential as a wakefulness-promoting agent, which could have applications in the treatment of sleep disorders and other conditions that affect wakefulness. Further studies are also needed to fully understand the downstream effects of GPR139 activation and to identify potential side effects of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide.

Synthesis Methods

The synthesis method for 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide was first described in a patent application by Merck & Co. The method involves the reaction of 2-naphthoic acid with 2-bromo-3-methoxy-N-(3-bromophenyl)benzamide in the presence of a palladium catalyst to form the naphthalene-2-carboxamide core. This intermediate is then reacted with 2-aminooxazole in the presence of a base to form the oxazolo[4,5-b]pyridine ring system. The final product is obtained by treating the oxazolo[4,5-b]pyridine intermediate with 3-bromophenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It is a selective activator of the GPR139 receptor, which is primarily expressed in the brain. GPR139 has been implicated in a variety of physiological processes, including regulation of mood, appetite, and sleep. 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to activate GPR139 in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of psychiatric and neurological disorders.

properties

Product Name

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H17N3O3/c1-29-21-14-16-7-3-2-6-15(16)13-19(21)23(28)26-18-9-4-8-17(12-18)24-27-22-20(30-24)10-5-11-25-22/h2-14H,1H3,(H,26,28)

InChI Key

MCWXGTWNXYGPTR-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.